ABT-072 potassium trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

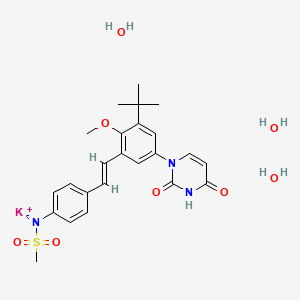

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]-methylsulfonylazanide;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVHIDHQVIZCEH-MPMAQEBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32KN3O8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of ABT-072 Potassium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits potent antiviral activity, particularly against HCV genotypes 1a and 1b. ABT-072 acts via an allosteric mechanism, binding to the "Palm I" site of the NS5B polymerase. This binding event induces a conformational change in the enzyme, thereby inhibiting the initiation phase of viral RNA synthesis and ultimately suppressing HCV replication. Preclinical and clinical studies have demonstrated its efficacy in reducing viral load, and it has been investigated as a component of combination therapies for chronic HCV infection.

Core Mechanism of Action

ABT-072 functions as a direct-acting antiviral agent specifically targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that act as chain terminators at the enzyme's active site, ABT-072 is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site.[1][2]

Binding Site: ABT-072 binds to a well-characterized allosteric pocket on the NS5B enzyme known as the Palm I site .[3] This site is located within the palm subdomain of the polymerase, which is crucial for its catalytic function.

Inhibition of RNA Synthesis Initiation: Upon binding to the Palm I site, ABT-072 induces a conformational change in the NS5B polymerase. This structural alteration interferes with the enzyme's ability to initiate the synthesis of a new RNA strand, a critical first step in viral replication.[4] The polymerase is unable to properly accommodate the initial nucleotides, thus preventing the formation of the first phosphodiester bonds.

Quantitative Data Summary

The following tables summarize the available quantitative data for ABT-072, providing insights into its in vitro potency and pharmacokinetic profile from preclinical and clinical investigations.

Table 1: In Vitro Antiviral Activity of ABT-072

| Parameter | Genotype | Value | Assay System | Reference |

| EC50 | HCV Genotype 1a | 1.1 nM | Replicon Assay | [3] |

| EC50 | HCV Genotype 1b | 0.3 nM | Replicon Assay | [3] |

Table 2: Preclinical Pharmacokinetics of ABT-072

| Species | Route | Key Findings | Reference |

| Rat | Oral | Excellent pharmacokinetic properties, preferential distribution to liver tissue.[5] | [5] |

| Dog | Oral | Excellent pharmacokinetic properties, preferential distribution to liver tissue.[5] | [5] |

Table 3: Clinical Pharmacokinetics and Efficacy of ABT-072

| Study Phase | Population | Dose | Key Findings | Reference |

| Phase 1 | Healthy Volunteers | Single and Multiple Doses | Safe and well-tolerated. Pharmacokinetics were dose-proportional with minimal accumulation.[6] | [6] |

| Phase 1 | HCV Genotype 1-infected | 160 mg QD for 2 days | Mean decrease of 1.5 log10 HCV RNA.[6] | [6] |

| Phase 2 | Treatment-naïve, HCV Genotype 1 | 400 mg QD (with ABT-450/r and Ribavirin) | Sustained Virologic Response at 24 weeks (SVR24) in 10 of 11 patients.[2] | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HCV NS5B Polymerase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HCV NS5B polymerase.

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified from E. coli or insect cells. A homopolymeric RNA template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are used as substrates.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl₂, KCl, DTT, and a labeled nucleotide triphosphate (e.g., [³H]UTP).

-

Incubation: The NS5B enzyme is pre-incubated with the test compound (e.g., ABT-072) at various concentrations. The reaction is initiated by the addition of the RNA template/primer and nucleotide mix. The mixture is incubated at a controlled temperature (e.g., 22°C) for a specified time (e.g., 90 minutes).

-

Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the antiviral activity of a compound in a cellular context.

-

Cell Lines: Human hepatoma cells (e.g., Huh-7) that have been stably transfected with a subgenomic or full-length HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[9][10][11]

-

Cell Seeding: Replicon-containing cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., ABT-072) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[10]

-

RT-qPCR: Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration. The EC₅₀ value (the effective concentration required to inhibit 50% of viral replication) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway of HCV Replication and Inhibition by ABT-072

Caption: HCV replication cycle and the inhibitory action of ABT-072 on NS5B polymerase.

Experimental Workflow for Characterization of ABT-072

Caption: General workflow for the discovery and development of an antiviral drug like ABT-072.

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]

- 7. Study Details Page [abbvieclinicaltrials.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 11. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ABT-072: A Non-Nucleoside HCV NS5B Polymerase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] Its discovery represents a significant advancement in the development of direct-acting antiviral agents (DAAs) for the treatment of HCV infection. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ABT-072, with a focus on the key data and experimental methodologies that underpinned its development.

Introduction

Hepatitis C is a global health concern, and the HCV NS5B polymerase is a prime target for antiviral therapy due to its essential role in viral replication.[5] ABT-072 emerged from a dedicated medicinal chemistry program aimed at optimizing a lead compound, inhibitor 1, to improve its pharmacokinetic properties and antiviral potency.[1][2] This was achieved by replacing an amide linkage with a trans-olefin and substituting a dihydrouracil with an N-linked uracil, leading to enhanced permeability, solubility, and metabolic stability.[1][2]

Chemical Synthesis

The synthesis of ABT-072 is a multi-step process. A key publication outlines the synthetic route, which involves the formation of a stilbene analog.[1][3]

Key Synthetic Steps

The synthesis of dihydrouracil analogs, which were precursors to the final uracil-containing compounds like ABT-072, involved several key transformations as described in the literature.[3] A general representation of the synthetic workflow leading to ABT-072 is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ABT-072 | TargetMol [targetmol.com]

- 5. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]

ABT-072: A Preclinical In-Depth Analysis of a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides a comprehensive overview of the preclinical data and studies for ABT-072, focusing on its in vitro potency, pharmacokinetic profile, and mechanism of action. The information is presented to facilitate further research and development of direct-acting antiviral agents against HCV.

In Vitro Potency

ABT-072 has demonstrated potent and selective inhibitory activity against HCV genotypes 1a and 1b in subgenomic replicon systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.

| Parameter | HCV Genotype 1a | HCV Genotype 1b |

| EC50 | In the nanomolar range | In the nanomolar range |

Table 1: In Vitro Potency of ABT-072 against HCV Genotypes 1a and 1b. Data indicates that ABT-072 is a highly potent inhibitor of HCV replication in cell-based assays.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of ABT-072 was determined using an HCV replicon assay. This assay relies on a subgenomic HCV RNA molecule that can autonomously replicate in cultured human hepatoma (Huh-7) cells.

Workflow for HCV Replicon Assay:

Caption: Workflow of the HCV replicon assay used to determine the in vitro potency of ABT-072.

Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon are cultured under standard conditions. The replicon often contains a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

-

Compound Application: The cells are seeded in 96-well plates and treated with various concentrations of ABT-072.

-

Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication: The level of HCV RNA replication is quantified. In replicons containing a luciferase reporter, a lysis buffer and substrate are added, and the resulting luminescence is measured. Alternatively, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) can be used to directly measure HCV RNA levels.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the concentration of ABT-072 and fitting the data to a dose-response curve.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs have indicated that ABT-072 possesses an excellent pharmacokinetic profile, suggesting good oral bioavailability and distribution to the target organ, the liver. While specific quantitative data from these preclinical studies are not publicly available in a structured format, the qualitative descriptions support its potential for in vivo efficacy.

In Vitro ADME Profile

Caco-2 Permeability

The permeability of ABT-072 was assessed using the Caco-2 cell permeability assay, a well-established in vitro model for predicting human intestinal absorption of drugs.

Caco-2 Permeability Assay Workflow:

Caption: Workflow of the Caco-2 cell permeability assay for assessing intestinal drug absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Transport Studies:

-

Apical to Basolateral (A-to-B) Transport: ABT-072 is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This direction simulates absorption from the gut lumen into the bloodstream.

-

Basolateral to Apical (B-to-A) Transport: ABT-072 is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This direction is used to assess the extent of active efflux.

-

-

Sample Analysis: The concentration of ABT-072 in the receiver chamber at different time points is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

ABT-072 has been described as being highly permeable in the Caco-2 permeability assay.

Cytochrome P450 (CYP) Inhibition

The potential for ABT-072 to cause drug-drug interactions via inhibition of major cytochrome P450 enzymes was evaluated in vitro.

CYP450 Inhibition Assay Workflow:

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

Methodology:

-

Incubation: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4) in the presence of varying concentrations of ABT-072. The reaction is initiated by the addition of the cofactor NADPH.

-

Reaction Termination: After a set incubation time, the reaction is stopped, typically by the addition of a quenching solvent like acetonitrile.

-

Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is quantified using LC-MS/MS.

-

Data Analysis: The percentage of inhibition of the CYP enzyme activity is calculated for each concentration of ABT-072. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.

ABT-072 has been characterized as a weak-to-moderate inhibitor of CYP enzymes and is metabolized by multiple isoforms, suggesting a low potential for clinically significant drug-drug interactions.

Mechanism of Action and Signaling Pathways

ABT-072 exerts its antiviral effect by directly inhibiting the HCV NS5B polymerase. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, thereby preventing the synthesis of viral RNA.

The replication of HCV is known to interfere with the host's innate immune response, particularly the interferon (IFN) signaling pathway. While the direct interaction of ABT-072 with components of the IFN pathway has not been extensively detailed in publicly available literature, its primary mechanism is the direct inhibition of viral replication, which in turn would prevent the virus from antagonizing the host's immune response.

Canonical Interferon Signaling Pathway:

ABT-072 Enzyme Kinetics with NS5B Polymerase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed as a direct-acting antiviral (DAA), ABT-072 targets an allosteric site on the enzyme, leading to the inhibition of viral RNA synthesis. This technical guide provides a comprehensive overview of the enzyme kinetics of ABT-072 with the NS5B polymerase, including available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant pathways and workflows.

Quantitative Data Summary

| Compound | Assay Type | Genotype | Parameter | Value (nM) |

| ABT-072 | Replicon Assay | 1a | EC50 | 1.1[1] |

| ABT-072 | Replicon Assay | 1b | EC50 | 0.3[1] |

| Stilbene Analog of ABT-072 | Biochemical Assay | 1b | IC50 | 0.7[1] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In this context, it represents the concentration of ABT-072 required to inhibit HCV replication by 50% in a cell-based replicon system.

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% in a biochemical assay.

Mechanism of Action

ABT-072 is a non-nucleoside inhibitor that binds to the "palm I" allosteric site of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural nucleotide substrates at the active site, ABT-072 binds to a distinct site, inducing a conformational change in the enzyme that ultimately prevents the initiation of RNA synthesis.[2][3] This allosteric inhibition is a hallmark of many potent antiviral agents.

Caption: Binding of ABT-072 to the Palm I allosteric site of NS5B polymerase.

Experimental Protocols

While the precise, proprietary protocols used for the characterization of ABT-072 are not publicly detailed, the following sections describe standard methodologies employed for evaluating inhibitors of HCV NS5B polymerase.

HCV NS5B Polymerase Enzyme Inhibition Assay (General Protocol)

This biochemical assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.

a. Materials:

-

Enzyme: Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b).

-

Template/Primer: A homopolymeric template such as poly(C) and a complementary biotinylated oligo(dG) primer.

-

Substrate: Radiolabeled nucleotide triphosphate (e.g., [α-33P]GTP) and non-radiolabeled GTP.

-

Assay Buffer: Tris-HCl buffer (pH ~7.5) containing MgCl2, KCl, DTT, and a non-ionic detergent (e.g., Tween-20).

-

Test Compound: ABT-072 dissolved in DMSO.

-

Scintillation Proximity Assay (SPA) Beads: Streptavidin-coated beads.

-

Stop Solution: EDTA solution.

-

Microplates: 96- or 384-well plates.

b. Method:

-

Reaction Setup: In each well of a microplate, add the assay buffer, template/primer, and varying concentrations of the test compound (ABT-072).

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B enzyme to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding the EDTA stop solution.

-

Detection: Add streptavidin-coated SPA beads to the wells. The biotinylated primer, now extended with radiolabeled GTP, will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a detectable signal.

-

Data Analysis: Measure the signal using a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon.

a. Materials:

-

Cells: Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., from genotype 1a or 1b). The replicon often contains a reporter gene, such as luciferase, for ease of quantification.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and an antibiotic for selection (e.g., G418).

-

Test Compound: ABT-072 dissolved in DMSO.

-

Luciferase Assay Reagent.

-

Microplates: 96-well cell culture plates.

b. Method:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with serial dilutions of the test compound (ABT-072). Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity (which correlates with HCV RNA replication) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Early-Stage Research of ABT-072 Potassium Trihydrate (Dasabuvir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072, also known as Dasabuvir, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] Developed as a direct-acting antiviral (DAA) agent, ABT-072 plays a crucial role in combination therapies for the treatment of chronic HCV infection, particularly genotype 1.[1] This technical guide provides a comprehensive overview of the early-stage research on ABT-072 potassium trihydrate, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The potassium trihydrate salt form of Dasabuvir was developed to overcome bioavailability challenges.[4]

Core Data Summary

Table 1: In Vitro Potency of ABT-072

| Assay Type | HCV Genotype/Strain | Parameter | Value (nM) | Notes |

| NS5B Polymerase Inhibition | Genotype 1a, 1b | IC₅₀ | 2.2 - 10.7 | [3] |

| HCV Replicon Assay | Genotype 1a (H77) | EC₅₀ | 7.7 | [3][5] |

| HCV Replicon Assay | Genotype 1b (Con1) | EC₅₀ | 1.8 | [3][5] |

| HCV Replicon Assay (in 40% human plasma) | Genotype 1a (H77) | EC₅₀ | 99 | [5] |

| HCV Replicon Assay (in 40% human plasma) | Genotype 1b (Con1) | EC₅₀ | 21 | [5] |

Table 2: Preclinical Pharmacokinetic Profile of ABT-072

| Species | Route of Administration | Key Findings | Reference |

| Rat | Oral & IV | Excellent pharmacokinetics with preferential distribution to liver tissue. | [6] |

| Dog | Oral & IV | Excellent pharmacokinetics with preferential distribution to liver tissue. | [6] |

| Monkey | Not specified | Preclinical studies were conducted in monkeys. | [7] |

Table 3: Human Pharmacokinetic Parameters of ABT-072 (Single Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 80 mg | 135 | 4.0 | 1240 |

| 160 mg | 289 | 4.0 | 2730 |

| 320 mg | 583 | 4.0 | 5670 |

Data adapted from early clinical studies. Cmax = Maximum plasma concentration; Tmax = Time to maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Mechanism of Action

ABT-072 is a non-nucleoside inhibitor that targets the NS5B polymerase, an essential enzyme for HCV RNA replication.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, ABT-072 binds to an allosteric site on the polymerase known as the palm I site.[8][9] This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the elongation of the viral RNA chain.[2] This allosteric inhibition is highly specific to the HCV NS5B polymerase, with ABT-072 showing at least 7,000-fold selectivity over human and other mammalian polymerases.[3][5]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.

Methodology:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) is purified. A homopolymeric RNA template with a complementary primer is utilized.

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and NTPs (ATP, CTP, GTP, and radiolabeled UTP, e.g., [³H]-UTP).

-

Incubation: Varying concentrations of ABT-072 are pre-incubated with the NS5B enzyme. The reaction is initiated by the addition of the RNA template/primer and NTPs. The mixture is incubated at 30°C for a defined period (e.g., 2 hours).

-

Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate and washed to remove unincorporated nucleotides.

-

Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV genotype 1a or 1b subgenomic replicon are cultured in DMEM supplemented with fetal bovine serum and a selection agent (e.g., G418). The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[10][11][12]

-

Compound Treatment: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with a medium containing serial dilutions of ABT-072. A DMSO control is included.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of replication (e.g., 72 hours).

-

Quantification of Replication:

-

Luciferase Reporter: If a luciferase replicon is used, cells are lysed, and luciferase activity is measured using a luminometer.[10]

-

qRT-PCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

-

-

Cytotoxicity Assessment: A parallel assay (e.g., using CellTiter-Glo®) is performed to measure cell viability and determine the cytotoxic concentration (CC₅₀) of the compound.

-

Data Analysis: The EC₅₀ value, the concentration at which the compound inhibits HCV RNA replication by 50%, is calculated from the dose-response curve. The selectivity index (SI) is determined by the ratio of CC₅₀ to EC₅₀.

Synthesis of ABT-072

The synthesis of ABT-072 involves a multi-step process. A key step in the synthesis is a palladium-catalyzed C-N cross-coupling reaction.[13] The following provides a high-level overview of a potential synthetic route:

-

Preparation of Key Intermediates: Synthesis of the substituted naphthalene and the uracil-containing phenyl boronic acid or a similar reactive intermediate.

-

Suzuki or Similar Cross-Coupling Reaction: Coupling of the two key intermediates to form the core structure of ABT-072.

-

Final Modifications and Purification: Subsequent chemical modifications, if necessary, followed by purification of the final compound.

-

Salt Formation: Formation of the potassium trihydrate salt to improve the physicochemical properties of the drug substance.[4]

Conclusion

The early-stage research on ABT-072 (Dasabuvir) potassium trihydrate established it as a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase. Its allosteric mechanism of action, favorable preclinical pharmacokinetic profile, and potent antiviral activity in cell-based assays provided a strong rationale for its clinical development as part of a combination therapy for chronic hepatitis C. The in-depth understanding of its biochemical and cellular activity, guided by robust experimental methodologies, was instrumental in its successful progression through the drug development pipeline.

References

- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 11. Novel hepatitis C virus reporter replicon cell lines enable efficient antiviral screening against genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Replicon Assays of ABT-072

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV).[1][2] This targeting prevents the replication of the viral RNA.[1] Cell-based replicon assays are fundamental tools for the in vitro characterization of anti-HCV compounds like ABT-072. These assays utilize human hepatoma cell lines, typically Huh-7 or its derivatives, which harbor self-replicating HCV subgenomic RNAs (replicons).[3] These replicons contain the HCV non-structural proteins necessary for RNA replication, often with a reporter gene (e.g., luciferase) for easy quantification of replication levels. This document provides detailed protocols for evaluating the antiviral activity of ABT-072 using an HCV genotype 1b luciferase reporter replicon assay.

Mechanism of Action of ABT-072

ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators, non-nucleoside inhibitors bind to allosteric sites on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity.[1] ABT-072 has demonstrated potent antiviral activity against HCV genotype 1a and 1b replicons, with inhibitory concentrations in the nanomolar range.[2]

Data Presentation

Antiviral Activity and Cytotoxicity of ABT-072

The following table summarizes the known antiviral activity and provides a placeholder for cytotoxicity data for ABT-072. The Selectivity Index (SI) is a critical parameter calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), indicating the therapeutic window of the compound.

| Compound | HCV Genotype | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| ABT-072 | 1a | Huh-7 derived | Nanomolar Range | Data not publicly available | Data not publicly available |

| ABT-072 | 1b | Huh-7 derived | Nanomolar Range | Data not publicly available | Data not publicly available |

Note: Specific EC50 and CC50 values for ABT-072 are not widely available in the public domain and may be considered proprietary information.

Experimental Protocols

Cell Culture and Maintenance of HCV Replicon Cells

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene (e.g., Huh-7 Lunet cells).

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

-

To maintain the replicon, include G418 at a concentration of 500 µg/mL in the culture medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio in fresh medium containing G418.

Antiviral Potency (EC50) Determination using a Luciferase Assay

Materials:

-

HCV replicon-containing Huh-7 cells

-

Complete DMEM without G418

-

ABT-072 compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

On the day of the assay, trypsinize and resuspend the replicon cells in complete DMEM without G418 to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C.

-

Prepare serial dilutions of ABT-072 in DMSO and then further dilute in complete DMEM to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of ABT-072. Include a vehicle control (DMSO only) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity (CC50) Determination using an MTT Assay

Materials:

-

Parental Huh-7 cells (without replicon)

-

Complete DMEM

-

ABT-072 compound

-

DMSO

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed parental Huh-7 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C.

-

Prepare serial dilutions of ABT-072 as described in the antiviral assay protocol.

-

Remove the medium and add 100 µL of medium containing the different concentrations of ABT-072. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 1 hour at room temperature, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Caption: Experimental workflow for determining the EC50 and CC50 of ABT-072.

Caption: HCV replication complex and the inhibitory action of ABT-072.

References

- 1. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oral Formulation Development of ABT-072

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3][4] For effective systemic therapy, the development of a stable and bioavailable oral dosage form is crucial. These application notes provide a comprehensive overview and detailed protocols for the oral formulation development of ABT-072, a compound with known challenges such as poor aqueous solubility.[1] The information presented here is based on publicly available data and established principles of pharmaceutical sciences.

Physicochemical Properties of ABT-072

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation design.

| Property | Value | Reference |

| Molecular Formula | C24H27N3O5S | [5] |

| Molecular Weight | 469.6 g/mol | [5] |

| IUPAC Name | N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | [5] |

| Appearance | (Assumed) White to off-white crystalline powder | |

| Solubility | Poor aqueous solubility | [1] |

| pKa | (Not publicly available) | |

| LogP | (Not publicly available) | |

| Melting Point | (Not publicly available) |

Pre-formulation Studies

Pre-formulation studies are essential to characterize the API and guide the selection of appropriate excipients and manufacturing processes.

Experimental Workflow for Pre-formulation Studies

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ABT-072 | TargetMol [targetmol.com]

- 5. Abt-072 | C24H27N3O5S | CID 57775240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystallization of ABT-072 Potassium Trihydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, has been a subject of interest in antiviral drug development. The potassium salt of ABT-072, specifically its trihydrate crystalline form, has been identified as a strategy to enhance the compound's solubility and bioavailability. However, the successful and reproducible crystallization of this specific solvate and polymorphic form is critical for consistent drug substance properties. This document provides an overview of the known information and outlines general protocols for the crystallization of potassium salts of active pharmaceutical ingredients (APIs), which can be adapted for ABT-072 potassium trihydrate. Due to the proprietary nature of specific drug development processes, detailed, optimized protocols for this compound are not publicly available. The following sections are based on general crystallization principles and publicly accessible information regarding ABT-072.

Introduction

ABT-072 is a complex organic molecule with the potential for polymorphism, where different crystalline forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The formation of the potassium trihydrate salt is a deliberate strategy to control these properties. Experimental salt screening efforts have identified this crystalline form as viable for development. However, challenges such as the potential for disproportionation and the existence of a complex anhydrous polymorphic landscape necessitate carefully controlled crystallization processes.

Key Physicochemical Data

A summary of the relevant physicochemical data for ABT-072 and its potassium salt is presented below. It is important to note that specific quantitative data regarding the crystallization process, such as yield and purity under various conditions, are not available in the public domain.

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| Molecular Formula | C₂₄H₂₆KN₃O₅S · 3H₂O | N/A |

| Molecular Weight | 561.7 g/mol | N/A |

| Appearance | Crystalline solid | N/A |

| Polymorphism | Complex polymorphic landscape | [1] |

| Salt Formation | Identified through experimental salt screening | [1] |

General Crystallization Principles and Methodologies

The crystallization of a specific hydrate form of a potassium salt, such as this compound, typically involves dissolving the free acid of the API and a potassium source in a suitable solvent system, followed by inducing crystallization under controlled conditions. The presence of water is crucial for the formation of the trihydrate.

Experimental Workflow for Crystallization Method Development

The following diagram outlines a general workflow for developing a crystallization protocol for a target like this compound.

Protocol 1: Cooling Crystallization (Hypothetical)

This protocol is a general guideline and would require optimization for this compound.

1. Materials:

-

ABT-072 (free acid)

-

Potassium Hydroxide (KOH) or other suitable potassium salt

-

Solvent system (e.g., a mixture of an organic solvent like ethanol or isopropanol and water)

-

Anti-solvent (if necessary, e.g., heptane)

2. Procedure:

-

Dissolution: Dissolve one molar equivalent of ABT-072 free acid in a minimal amount of the chosen organic solvent at an elevated temperature (e.g., 50-60 °C).

-

Salt Formation: In a separate vessel, dissolve one molar equivalent of KOH in a small amount of water.

-

Mixing: Slowly add the aqueous KOH solution to the heated solution of ABT-072. Stir the mixture to ensure complete salt formation. The total water content should be carefully controlled to favor the formation of the trihydrate.

-

Crystallization:

-

Controlled Cooling: Gradually cool the solution at a controlled rate (e.g., 5-10 °C per hour) to induce crystallization.

-

Seeding (Optional): Once the solution becomes supersaturated (cloudy), introduce a small amount of pre-existing this compound seed crystals to promote the growth of the desired crystal form.

-

-

Maturation: Hold the resulting slurry at a final temperature (e.g., 0-5 °C) for a period (e.g., 2-4 hours) to maximize the yield.

-

Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the filter cake with a small amount of the cold solvent mixture or a suitable anti-solvent to remove residual impurities.

-

Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 30-40 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (Hypothetical)

This method is an alternative for compounds that are highly soluble in the initial solvent.

1. Materials:

-

Same as Protocol 1.

2. Procedure:

-

Dissolution and Salt Formation: Follow steps 1-3 from Protocol 1, ensuring the initial solvent system maintains good solubility of the potassium salt at room temperature.

-

Anti-Solvent Addition: At a constant temperature, slowly add a pre-determined volume of an anti-solvent (a solvent in which the potassium salt is poorly soluble) to the solution while stirring.

-

Crystallization: The addition of the anti-solvent will induce supersaturation and subsequent crystallization. The rate of addition of the anti-solvent is a critical parameter to control crystal size and morphology.

-

Maturation, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

Logical Relationship of Crystallization Parameters

The successful crystallization of the desired form depends on the interplay of several parameters. The following diagram illustrates these relationships.

Characterization Techniques

To ensure the desired crystalline form of this compound has been obtained, the following characterization techniques are essential:

-

Powder X-ray Diffraction (PXRD): To identify the crystal form and assess its polymorphic purity.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To quantify the water content and confirm the trihydrate stoichiometry.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the crystallized material.

-

Microscopy (e.g., SEM): To observe the crystal morphology (size and shape).

Conclusion

The crystallization of this compound is a critical step in its development as a potential therapeutic agent. While specific, optimized protocols are not publicly available, the application of general crystallization principles, including controlled cooling and anti-solvent addition, can serve as a starting point for process development. Careful control over parameters such as solvent composition, temperature, and agitation is paramount to consistently produce the desired trihydrate form with high purity and yield. The provided general protocols and workflow diagrams offer a foundational framework for researchers and scientists in the field of drug development to design and optimize their crystallization processes for this and similar compounds.

References

preparing ABT-072 stock solutions for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1] This document provides detailed protocols for the preparation of ABT-072 stock solutions for in vitro and in vivo experiments, along with its physicochemical properties and a summary of its mechanism of action. Adherence to these guidelines will ensure consistent and reproducible experimental results.

Physicochemical Properties of ABT-072

ABT-072 is a small molecule with the following properties:

| Property | Value | Source |

| IUPAC Name | N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | [2] |

| Molecular Formula | C₂₄H₂₇N₃O₅S | [2] |

| Molecular Weight | 469.6 g/mol | [2] |

| CAS Number | 1132936-00-5 | [2] |

| Appearance | Solid powder | N/A |

| Solubility | DMSO: Soluble. Quantitative data not publicly available. Water: Extremely low intrinsic aqueous solubility. Ethanol: Soluble. Quantitative data not publicly available. | [3] |

Note: It is highly recommended to empirically determine the solubility of ABT-072 in your specific batch of DMSO to establish the upper concentration limit for your stock solutions.

Mechanism of Action and Signaling Pathway

ABT-072 is a direct-acting antiviral agent that functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] NS5B is an RNA-dependent RNA polymerase that is critical for the replication of the viral RNA genome.[4] ABT-072 binds to an allosteric site on the enzyme, distinct from the active site for nucleoside triphosphates, which induces a conformational change that impairs its function and ultimately halts viral RNA synthesis.[1]

The expression of HCV proteins, including NS5B, can trigger host cell signaling pathways. Specifically, HCV NS5B has been shown to induce the expression of interferon-β (IFN-β) through the Toll-like receptor 3 (TLR3) signaling pathway.[5] By inhibiting NS5B, ABT-072 is expected to suppress this virus-induced IFN-β production, thereby modulating the host's innate immune response to the infection.

References

Application Notes and Protocols for ABT-072 Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2] As a direct-acting antiviral (DAA), ABT-072 binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits the initiation of RNA synthesis. This document provides detailed application notes and protocols for the preclinical administration of ABT-072, summarizing its mechanism of action, pharmacokinetic profile, and methodologies for in vitro and in vivo evaluation.

Mechanism of Action

ABT-072 targets the palm I allosteric site of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors that act as chain terminators at the active site, ABT-072 binds to a distinct pocket on the enzyme. This binding event is believed to induce a conformational change that prevents the polymerase from efficiently initiating the synthesis of a new RNA strand from the viral RNA template. By inhibiting the initiation phase of RNA replication, ABT-072 effectively blocks the viral life cycle.

Below is a diagram illustrating the proposed signaling pathway and the point of inhibition by ABT-072.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of ABT-072

Welcome to the technical support center for ABT-072. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of ABT-072. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ABT-072.

Issue 1: Low and inconsistent solubility results in aqueous buffers.

-

Question: My attempts to dissolve ABT-072 in standard aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) are yielding very low and variable concentrations. What could be the cause and how can I improve this?

-

Possible Causes & Solutions:

-

High Crystallinity: ABT-072 in its crystalline form has extremely low intrinsic aqueous solubility. The energy required to break the crystal lattice is a significant barrier to dissolution.

-

Solution: Consider using an amorphous form of ABT-072. Amorphous solids lack a crystalline structure and are generally more soluble than their crystalline counterparts. Amorphous solid dispersions (ASDs) are a highly effective approach for this.

-

-

pH Effects: ABT-072 is an acidic compound, and its solubility is pH-dependent. In neutral or acidic media, it will be in its non-ionized, less soluble form.

-

Solution: Increase the pH of the aqueous medium. At a pH above its pKa, ABT-072 will be ionized, leading to a significant increase in its aqueous solubility. However, be mindful that a simple pH increase might not be physiologically relevant for oral administration.

-

-

Insufficient Equilibration Time: Equilibrium solubility is not reached instantaneously.

-

Solution: Ensure you are allowing sufficient time for equilibration in your experiments. Agitation and increasing the temperature (if the compound is stable) can help to expedite this process.

-

-

Issue 2: Precipitation of ABT-072 upon pH shift.

-

Question: I have successfully dissolved ABT-072 in an alkaline solution, but it precipitates when I lower the pH to simulate gastric or intestinal conditions. How can I prevent this?

-

Possible Causes & Solutions:

-

Supersaturation and Precipitation: When the pH is lowered, the solubility of ABT-072 decreases, leading to a supersaturated solution that is thermodynamically unstable and prone to precipitation.

-

Solution 1: Polymeric Precipitation Inhibitors: Incorporate a polymeric precipitation inhibitor into your formulation. Polymers such as hydroxypropyl methylcellulose (HPMC), copovidone, or hypromellose acetate succinate (HPMCAS) can help maintain the supersaturated state for a longer duration, allowing for potential absorption.[1][2]

-

Solution 2: Amorphous Solid Dispersions (ASDs): Formulating ABT-072 as an ASD with a suitable polymer can both enhance the initial dissolution and inhibit precipitation. The polymer in the ASD matrix helps to maintain the drug in a high-energy amorphous state and can act as a precipitation inhibitor upon dissolution.

-

-

Issue 3: Amorphous Solid Dispersion (ASD) of ABT-072 shows poor dissolution.

-

Question: I have prepared an ASD of ABT-072, but the dissolution profile is not significantly better than the crystalline form. What could be wrong?

-

Possible Causes & Solutions:

-

Inappropriate Polymer Selection: The chosen polymer may not be optimal for ABT-072.

-

Solution: Screen a variety of polymers with different properties (e.g., HPMC, copovidone, Soluplus®). The ideal polymer should have good miscibility with ABT-072 and the ability to inhibit its precipitation.

-

-

High Drug Loading: If the drug loading in the ASD is too high, the polymer may not be able to effectively disperse and stabilize the drug molecules.

-

Solution: Prepare ASDs with varying drug loadings (e.g., 10%, 25%, 50%) to find the optimal ratio that provides both good stability and a significant improvement in dissolution.

-

-

Phase Separation: The drug and polymer may have phase-separated during the preparation or upon storage, leading to the presence of crystalline or amorphous drug domains with poor dissolution.

-

Solution: Characterize your ASD using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state and well-dispersed within the polymer matrix.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of ABT-072?

Q2: How does pH affect the solubility of ABT-072?

A2: As an acidic compound, the solubility of ABT-072 is expected to be significantly higher at alkaline pH compared to acidic or neutral pH.[3][5] This is due to the ionization of the acidic functional group at pH values above its pKa.

Q3: What are the most promising strategies for improving the aqueous solubility of ABT-072?

A3: Based on available research, the most effective strategy for enhancing the oral bioavailability of ABT-072 is the use of amorphous solid dispersions (ASDs).[8] This approach aims to create a supersaturated solution of ABT-072 in the gastrointestinal tract, which is maintained by polymeric precipitation inhibitors.[1][2][3]

Q4: What polymers are recommended for creating amorphous solid dispersions of ABT-072?

A4: Polymers commonly used for ASDs of poorly soluble drugs, such as hydroxypropyl methylcellulose (HPMC), copovidone (e.g., Kollidon® VA 64), and hypromellose acetate succinate (HPMCAS), are good candidates for ABT-072.[9][10][11] The selection of the optimal polymer and drug loading should be determined experimentally.

Q5: How can I evaluate the performance of my ABT-072 formulation in vitro?

A5: A biphasic dissolution test with a pH shift has been shown to be a valuable in vitro tool for predicting the in vivo performance of ABT-072 formulations.[3][5] This test simulates the transition from the acidic environment of the stomach to the more neutral pH of the small intestine and assesses the ability of the formulation to maintain a supersaturated state.

Quantitative Data Summary

While specific solubility values for ABT-072 are limited in public literature, the following table provides a general overview of the expected solubility in different media based on its properties as a poorly soluble acidic drug.

| Medium | Expected Solubility of ABT-072 | Rationale |

| Deionized Water | Very Low (< 1 µg/mL) | As a poorly soluble, non-ionized compound in neutral pH. |

| Simulated Gastric Fluid (SGF, pH 1.2-2.0) | Very Low | ABT-072 is an acidic compound and will be in its non-ionized, poorly soluble form in the acidic environment of the stomach. |

| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | Low to Moderate | The slightly acidic to neutral pH will lead to some ionization and solubility enhancement. The presence of bile salts and lecithin in FaSSIF can further increase solubility.[6][12] |

| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | Low | Although FeSSIF contains higher concentrations of bile salts and lecithin, the lower pH compared to FaSSIF may result in lower solubility for an acidic compound like ABT-072.[12] |

| Alkaline Buffer (e.g., pH 8.0) | Moderate to High | At a pH significantly above its pKa, ABT-072 will be fully ionized, leading to a substantial increase in aqueous solubility. |

Experimental Protocols

Here are detailed methodologies for key experiments related to improving the aqueous solubility of ABT-072.

1. Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

-

Objective: To prepare an amorphous solid dispersion of ABT-072 with a hydrophilic polymer to enhance its dissolution rate and generate a supersaturated solution.

-

Materials:

-

ABT-072

-

Polymer (e.g., HPMC, Copovidone)

-

Volatile organic solvent (e.g., methanol, acetone, or a mixture thereof)

-

-

Equipment:

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Vacuum oven

-

-

Methodology:

-

Determine the desired drug-to-polymer ratio (e.g., 1:3 by weight).

-

Accurately weigh the required amounts of ABT-072 and the selected polymer.

-

Dissolve both ABT-072 and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Continue the evaporation until a thin film of the solid dispersion is formed on the inner surface of the flask.

-

Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

-

Gently scrape the dried solid dispersion from the flask and store it in a desiccator.

-

Characterize the prepared ASD using PXRD and DSC to confirm its amorphous nature.

-

2. Biphasic Dissolution Test with pH Shift

-

Objective: To evaluate the ability of an ABT-072 formulation to achieve and maintain supersaturation in a two-phase system that mimics the gastrointestinal transit.[3][5]

-

Materials:

-

ABT-072 formulation (e.g., ASD)

-

Hydrochloric acid solution (for pH 2.0 buffer)

-

Phosphate buffer components (for pH 6.5 buffer)

-

n-octanol

-

-

Equipment:

-

USP dissolution apparatus 2 (paddle apparatus)

-

pH meter

-

Syringes and filters

-

HPLC for drug concentration analysis

-

-

Methodology:

-

Phase 1 (Acidic):

-

Add 200 mL of pH 2.0 buffer to the dissolution vessel and equilibrate to 37°C.

-

Add the ABT-072 formulation to the vessel and start the dissolution test at a specified paddle speed (e.g., 75 rpm).

-

After 30 minutes, take a sample from the aqueous phase for analysis.

-

-

Phase 2 (pH Shift and Biphasic System):

-

Add 200 mL of a concentrated phosphate buffer to the vessel to shift the pH of the aqueous phase to 6.5.

-

Immediately add 100 mL of n-octanol to the vessel to create the biphasic system.

-

Continue the dissolution test.

-

At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), carefully withdraw samples from both the aqueous and the n-octanol phases.

-

-

Sample Analysis:

-

Filter the samples immediately.

-

Analyze the concentration of ABT-072 in both phases using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of ABT-072 in both the aqueous and n-octanol phases over time.

-

The concentration in the n-octanol phase is indicative of the amount of drug in a supersaturated state that is available for absorption.

-

-

Visualizations

Caption: Workflow for developing and evaluating solubility-enhanced formulations of ABT-072.

Caption: Troubleshooting logic for addressing low aqueous solubility of ABT-072.

References

- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. researchgate.net [researchgate.net]

- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 5. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmsdr.org [ijmsdr.org]

- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. In Vivo Predictive Dissolution and Simulation Workshop Report: Facilitating the Development of Oral Drug Formulation and the Prediction of Oral Bioperformance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DE112012006327A5 - Combination treatment (e.g., with ABT-072 or ABT-333 from DAAs for use in the treatment of HCV) - Google Patents [patents.google.com]

- 12. Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-072 Supersaturating Formulation Strategies: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on supersaturating formulations of ABT-072.

Frequently Asked Questions (FAQs)

Q1: What is ABT-072 and why is a supersaturating formulation strategy necessary?

ABT-072 is an investigational non-nucleoside NS5B polymerase inhibitor that was evaluated for the treatment of the hepatitis C virus.[1][2][3] It is an acidic compound with extremely low intrinsic aqueous solubility, which poses a significant challenge for achieving adequate oral bioavailability.[1][2] A supersaturating formulation strategy aims to overcome this limitation by generating a transiently high concentration of dissolved ABT-072 in the gastrointestinal tract, thereby increasing the driving force for its absorption.[4][5]

Q2: What are the key principles of a supersaturating drug delivery system (SDDS) for a compound like ABT-072?

Supersaturating drug delivery systems (SDDS) for poorly water-soluble drugs are often described by the "spring and parachute" analogy.[6][7]

-

The "Spring": This involves formulating ABT-072 in a high-energy or rapidly dissolving form to generate a supersaturated solution upon contact with gastrointestinal fluids.[6][8] This means achieving a concentration of the drug that is higher than its equilibrium solubility.[4]

-

The "Parachute": This refers to the inclusion of precipitation inhibitors in the formulation to stabilize the metastable supersaturated state.[4][9] These inhibitors delay the precipitation of the drug, allowing sufficient time for absorption to occur.[4]

Q3: Which excipients are commonly used as precipitation inhibitors in supersaturating formulations?

A variety of pharmaceutical excipients can act as precipitation inhibitors. The choice of excipient is critical and can significantly impact the performance of the formulation. Common classes of excipients include:

-

Polymers: Hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and polyvinylpyrrolidone (PVP) are widely used. Polymers are generally effective at stabilizing the supersaturated state (acting as a good "parachute").[4][6][7]

-

Surfactants: While surfactants can help achieve a higher degree of supersaturation, the resulting systems may be less stable.[6][8]

-

Cyclodextrins: Hydrophilic cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBEβCD), have shown promise in both attaining and maintaining supersaturation.[6][8]

Troubleshooting Guides

Problem 1: Rapid precipitation of ABT-072 is observed during in vitro dissolution testing.

-

Possible Cause: The "spring" is too strong or the "parachute" is too weak. An exceedingly high rate of supersaturation can lead to rapid precipitation.[10]

-

Troubleshooting Steps:

-

Optimize the Polymer Concentration: Increase the concentration of the precipitation inhibitor (e.g., HPMCAS, HPMC) in the formulation. This can enhance the "parachute" effect and delay precipitation.[4]

-

Evaluate Different Polymers: Screen a variety of polymers with different chemical properties. The interaction between the drug and the polymer is crucial for effective precipitation inhibition.[7]

-

Modify the Drug Release Rate: Consider formulation approaches that control the rate of drug release, thereby avoiding an overly rapid generation of supersaturation.[10]

-

Investigate Drug-Excipient Interactions: Use analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or differential scanning calorimetry (DSC) to understand the interactions between ABT-072 and the chosen excipients.

-

Problem 2: Inconsistent or poor in vivo bioavailability despite promising in vitro supersaturation.

-

Possible Cause: The in vitro test method may not be biorelevant and fails to predict in vivo performance. The complex interplay of dissolution, precipitation, and absorption in the gastrointestinal tract is not being adequately mimicked.[1][2]

-

Troubleshooting Steps:

-

Implement a Biorelevant Dissolution Method: For ABT-072, a dual pH, two-phase dissolution method has been shown to establish a good in vitro-in vivo correlation.[1][2] This method simulates the pH transition from the stomach to the intestine and includes an organic phase (e.g., octanol) to mimic absorption.[1][2]

-

Assess the Impact of Gastrointestinal Fluids: Evaluate the formulation's performance in simulated gastric and intestinal fluids (e.g., FaSSGF, FaSSIF, FeSSIF) that contain bile salts and phospholipids, which can influence solubility and precipitation.

-

Consider the Role of Liquid-Liquid Phase Separation (LLPS): At high supersaturation, amorphous drug-rich nanodroplets can form through LLPS. Understanding this phenomenon can be crucial for interpreting bioavailability data.

-

Problem 3: Difficulty in selecting the optimal excipients for the formulation.

-

Possible Cause: Lack of a systematic screening approach.

-

Troubleshooting Steps:

-

Perform Solvent-Shift or pH-Shift Experiments: These are common in vitro methods to screen the ability of different excipients to generate and maintain supersaturation.[9][11]

-

Utilize a Tiered Screening Approach: Start with simple, rapid screening methods (e.g., 96-well plate-based assays) to evaluate a broad range of excipients and then move to more complex, biorelevant dissolution models for the most promising candidates.[9]

-

Data Presentation

Table 1: Example Excipient Screening Data for ABT-072 Supersaturation

| Excipient (at 0.1% w/v) | Method of Supersaturation | Peak Concentration (µg/mL) | Area Under the Curve (AUC) of Concentration vs. Time (µg·h/mL) |

| HPMC E5 | Solvent-Shift | 25 | 150 |

| HPMCAS-HF | Solvent-Shift | 35 | 250 |

| SBEβCD | Solvent-Shift | 45 | 220 |

| Poloxamer 407 | Solvent-Shift | 50 | 120 |

| Control (no excipient) | Solvent-Shift | 15 | 30 |

Note: The data in this table is illustrative and intended to demonstrate a structured approach to comparing excipient performance.

Table 2: Example Data from a Dual pH, Two-Phase Dissolution Study of ABT-072 Formulations

| Formulation | Drug Load (%) | Key Excipients | Concentration in Octanol at 2h (µg/mL) | Relative Bioavailability in Dogs (%) |

| Formulation A | 20 | HPMCAS-MG | 10.5 | 80 |

| Formulation B | 20 | HPMC E5 | 6.2 | 55 |

| Formulation C | 30 | PVP K30 | 4.1 | 40 |

| Crystalline Drug | N/A | None | 0.8 | 10 |

Note: This table is based on the described relationship between octanol partitioning and in vivo exposure for ABT-072 and serves as an example for data presentation.[1][2]

Experimental Protocols

Protocol 1: Solvent-Shift Method for Excipient Screening

-

Objective: To rapidly assess the ability of different excipients to inhibit the precipitation of ABT-072 from a supersaturated solution.

-

Materials:

-

ABT-072

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 6.8)

-

Candidate excipients (e.g., HPMC, HPMCAS, SBEβCD)

-

96-well microplate and reader

-

-

Procedure:

-

Prepare a stock solution of ABT-072 in DMSO (e.g., 10 mg/mL).

-

Prepare aqueous solutions of the candidate excipients in phosphate buffer (e.g., 0.1% w/v).

-

Add the excipient solutions to the wells of the microplate.

-

Initiate supersaturation by adding a small aliquot of the ABT-072 stock solution to each well.

-

Monitor the absorbance or turbidity of the solutions over time using the microplate reader to detect precipitation.

-

Calculate the degree of supersaturation and the time to precipitation for each excipient.

-

Protocol 2: Dual pH, Two-Phase Dissolution Method

-

Objective: To evaluate the in vitro performance of ABT-072 formulations in a biorelevant dissolution model that simulates gastrointestinal transit and absorption.[1][2]

-

Materials:

-

ABT-072 formulation (e.g., amorphous solid dispersion)

-

USP II dissolution apparatus

-

pH 2.0 aqueous medium

-

pH 6.5 aqueous medium

-

Octanol

-

-

Procedure:

-

Place the ABT-072 formulation in the dissolution vessel containing the pH 2.0 medium to simulate the stomach.

-

After a set period (e.g., 30 minutes), add the pH 6.5 medium to simulate the transition to the intestine.

-

Simultaneously, add a layer of octanol to the top of the aqueous medium to act as a partitioning phase that mimics absorption.

-

Take samples from both the aqueous and octanol phases at various time points.

-

Analyze the concentration of ABT-072 in each phase using a suitable analytical method (e.g., HPLC).

-

Plot the concentration profiles over time for both phases to assess dissolution, precipitation, and partitioning kinetics.

-

Visualizations

Caption: Workflow for ABT-072 supersaturating formulation development.

Caption: Troubleshooting logic for rapid in vitro precipitation.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-072 | TargetMol [targetmol.com]

- 4. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Supersaturating drug delivery systems: effect of hydrophilic cyclodextrins and other excipients on the formation and stabilization of supersaturated drug solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Evaluation of gastrointestinal drug supersaturation and precipitation: strategies and issues - PubMed [pubmed.ncbi.nlm.nih.gov]